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Compound Name: Cerulenin
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin, a mycotoxin produced by the fungus Cephalosporium caerulens, is a potent and
irreversible inhibitor of fatty acid and steroid biosynthesis.[1][2] First identified for its antifungal
properties, it has become an invaluable tool in biochemical research for elucidating the
intricacies of lipid metabolism.[1][2] Its specific mechanism of action, targeting a key enzyme in
fatty acid synthesis, has also made it a subject of interest in cancer and metabolic disease
research. This guide provides a comprehensive overview of the biochemical properties,
structure, and experimental applications of cerulenin.

Chemical Structure and Properties

Cerulenin is an epoxydodecadienamide with the chemical formula C12H17NOs.[3] Its structure
features a 12-carbon backbone with a (2R,3S)-epoxide ring, a y-ketone, and a terminal amide

group. The molecule also contains two trans double bonds at positions 4 and 7 of the nonanoyl
chain.
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Property Value Reference
Molecular Formula C12H17NO3 [3]
Molecular Weight 223.27 g/mol [3]

(2R,3S)-3-[(4E,7E)-nona-4,7-
IUPAC Name ] } ] [3]
dienoylJoxirane-2-carboxamide

CAS Number 17397-89-6 [3]
White to off-white crystalline
Appearance .
solid
Soluble in ethanol, methanol,
Solubility DMSO, and acetone. Slightly
soluble in water.
Melting Point 93 °C

Biochemical Properties and Mechanism of Action

Cerulenin's primary biochemical function is the irreversible inhibition of fatty acid synthase
(FASN), a crucial enzyme complex in the de novo synthesis of fatty acids.[1][2] Specifically, it
targets the [3-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of FASN.[1][2]

The mechanism of inhibition involves the covalent modification of a highly conserved cysteine
residue within the active site of the KAS domain.[4] The electrophilic epoxide ring of cerulenin
is susceptible to nucleophilic attack by the thiol group of the cysteine residue, forming a stable
covalent bond.[4] This modification permanently inactivates the enzyme, thereby blocking the

condensation reaction of acetyl-CoA and malonyl-CoA, the initial and rate-limiting step in fatty
acid elongation.[1][2]

In addition to its effects on fatty acid synthesis, cerulenin also inhibits the biosynthesis of
sterols by targeting HMG-CoA synthetase.[2][3] This dual inhibitory action underscores its
profound impact on lipid metabolism.
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Mechanism of Cerulenin Inhibition of Fatty Acid Synthase.

Signaling Pathways Affected by Cerulenin

The inhibition of FASN by cerulenin has significant downstream effects on various cellular
signaling pathways, primarily due to the disruption of lipid metabolism and the accumulation of
substrate molecules.

PI3K/Akt Sighaling Pathway

Cerulenin has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt signaling
pathway.[5] The precise mechanism is still under investigation, but it is hypothesized that the
alteration in membrane lipid composition resulting from FASN inhibition may interfere with the
localization and activation of key signaling proteins in this pathway. Downregulation of the
PI3K/Akt pathway can lead to decreased cell proliferation, survival, and growth.

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/product/b1668410?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668410?utm_src=pdf-body
https://www.benchchem.com/product/b1668410?utm_src=pdf-body
https://www.benchchem.com/product/b1668410?utm_src=pdf-body
https://www.benchchem.com/product/b1668410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22426850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

modulates

Y
» |-
~

activates

inhibits

Apoptosis

activates

Cell Growth &
Proliferation

Click to download full resolution via product page

Cerulenin's effect on the PI3K/Akt signaling pathway.

Adenine Metabolism

Cerulenin treatment can lead to the deregulation of adenine nucleotide biosynthesis.[6] The
inhibition of fatty acid synthesis may cause an accumulation of precursors that feedback-inhibit
enzymes involved in the de novo and salvage pathways of adenine metabolism.[6] This can
result in an imbalance of adenine nucleotides, which may interfere with critical cellular
processes such as DNA replication and repair, ultimately contributing to apoptosis.[6]
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Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical activity of
cerulenin.

Table 1: ICso Values of Cerulenin in Various Cancer Cell Lines

. Incubation
Cell Line Cancer Type ICso0 (HM) . Reference
Time (h)
HCT116 Colon Cancer 12.5-100 24 [7]
RKO Colon Cancer 12.5-100 24 [7]
HelLa Cervical Cancer ~22.4 48
HepG2 Liver Cancer ~44.8 48 [1]
SGC-7901 Gastric Cancer ~33.6 48
HTB-26 Breast Cancer 10-50 72 [8]
PC-3 Prostate Cancer 10-50 72 [8]
_ ~24.8 (5.55
U-87MG Glioblastoma 48 [6]
Hg/mL)
_ ~30.4 (6.8
LN-229 Glioblastoma 48 [6]
Hg/mL)
_ ~43.4 (9.7
HEK-293 Normal Kidney 48 [6]
Hg/mL)

Table 2: Effect of Cerulenin on Fatty Acid Composition in Colwellia psychrerythraea[9]
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Fatty Acid Control (%) Cerulenin-treated (%)
C16:1A9t 13.3 0.6

C16:1A7c 9.0 3.0

C16:1A9c 20.6 8.0

C18 MUFAs 2.7 Undetectable

Experimental Protocols

Detailed methodologies for key experiments involving cerulenin are provided below.

Fatty Acid Synthase (FASN) Inhibition Assay

(Spectrophotometric)

This assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.

Materials:

e Purified FASN enzyme

e Cerulenin stock solution (in DMSO)

o Potassium phosphate buffer (1 M, pH 7.6)

o Acetyl-CoA solution

e Malonyl-CoA solution

» NADPH solution

o Heated chamber spectrophotometer

Procedure:

e Prepare a reaction mixture containing 6.25 pg of FASN, 50 ul of 1 M potassium phosphate
buffer, 25 nM of acetyl-CoA, and 75 nM of NADPH in a final volume of 0.5 ml.
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 Incubate the mixture at 37°C in a heated chamber spectrophotometer and monitor the
background NADPH oxidation at 340 nm for 3 minutes.

» To determine the effect of cerulenin, pre-incubate the FASN enzyme with varying
concentrations of cerulenin for a specified time (e.g., 10-30 minutes) at 37°C before adding
the other reaction components.

« Initiate the FASN-dependent reaction by adding 27 nM of malonyl-CoA.

e Monitor the decrease in absorbance at 340 nm for an additional 3 minutes to determine the
rate of NADPH oxidation.

o Calculate FASN activity based on the rate of NADPH consumption (1 A340 unit = 80.5 nM of
NADPH oxidized).[10]

Cell Viability (MTT) Assay

This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in
living cells.[11][12]

Materials:

Cells of interest

o Complete cell culture medium

e Cerulenin stock solution (in DMSO)

e MTT solution (5 mg/ml in PBS, sterile filtered)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

» 96-well microplate

e Microplate reader

Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

Treat the cells with various concentrations of cerulenin (and a vehicle control, e.g., DMSO)
for the desired exposure time (e.g., 24, 48, or 72 hours).

After the incubation period, add 10-20 pl of MTT solution to each well and incubate for 2-4
hours at 37°C, allowing for the formation of formazan crystals.

Carefully remove the medium and add 100-150 pl of solubilization solution to each well to
dissolve the formazan crystals.

Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Workflow for a typical MTT cell viability assay.
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Colony Formation (Clonogenic) Assay

This in vitro assay assesses the ability of single cells to undergo unlimited division and form
colonies, providing a measure of long-term cell survival.[13]

Materials:

e Cells of interest

o Complete cell culture medium

e Cerulenin stock solution (in DMSO)

o 6-well or 12-well plates

 Fixation solution (e.g., methanol:acetic acid 3:1)
 Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:

o Prepare a single-cell suspension of the cells.

e Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to
attach for a few hours.

o Treat the cells with various concentrations of cerulenin for a specified period (this can be a
short exposure followed by replacement with fresh media, or continuous exposure).

 Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed
every 3-4 days.

 After the incubation period, wash the colonies with PBS, fix them with the fixation solution for
10-15 minutes, and then stain with crystal violet solution for 15-30 minutes.

o Gently wash the plates with water to remove excess stain and allow them to air dry.

e Count the number of colonies (typically defined as a cluster of =50 cells) in each well.
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o Calculate the plating efficiency and surviving fraction for each treatment condition.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects
DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]

Materials:

Cells grown on coverslips or slides

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPS)

Fluorescence microscope

Procedure:

Treat cells with cerulenin to induce apoptosis.

» Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
e Wash the cells with PBS.

o Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
e Wash the cells with PBS.

¢ Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at
37°C in the dark.

¢ \Wash the cells with PBS.

e Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
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 Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show
fluorescence (e.g., green for FITC-dUTP) in their nuclei.

PARP Cleavage Western Blot

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for
caspases that are activated during apoptosis.[16][17]

Materials:

o Cell lysates from cerulenin-treated and control cells

e SDS-PAGE gels

 Nitrocellulose or PVDF membranes

e Primary antibody against PARP (recognizing both full-length and cleaved forms)
e Secondary antibody conjugated to HRP

e Chemiluminescent substrate

Procedure:

e Lyse cerulenin-treated and control cells and determine the protein concentration of the
lysates.

o Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF
membrane.

» Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour
at room temperature.

 Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
e Wash the membrane with TBST.

¢ Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.
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¢ \Wash the membrane with TBST.

o Detect the protein bands using a chemiluminescent substrate and an imaging system. The
appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Conclusion

Cerulenin remains a cornerstone tool for researchers investigating lipid metabolism and its role
in various physiological and pathological processes. Its well-defined mechanism of action as an
irreversible inhibitor of FASN provides a specific means to probe the consequences of
disrupted fatty acid synthesis. The detailed protocols and signaling pathway information
provided in this guide are intended to facilitate further research into the multifaceted
biochemical effects of cerulenin, aiding in the exploration of its potential as a therapeutic agent
and its utility in dissecting complex cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4744452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744452/
https://www.pnas.org/doi/pdf/10.1073/pnas.97.7.3450
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.youtube.com/watch?v=zPeY70vsHlk
https://pubmed.ncbi.nlm.nih.gov/22566045/
https://www.assaygenie.com/blog/tunel-staining
https://www.researchgate.net/figure/Western-blot-analysis-of-PARP-cleavage-in-cell-lysates-obtained-from-PC12-undiff-diff_fig5_280587502
https://www.researchgate.net/figure/Western-blot-analysis-of-PARP-cleavage-of-HCT116-and-IEC-6-cells-After-24-h-of_fig5_12675641
https://www.benchchem.com/product/b1668410#biochemical-properties-and-structure-of-cerulenin
https://www.benchchem.com/product/b1668410#biochemical-properties-and-structure-of-cerulenin
https://www.benchchem.com/product/b1668410#biochemical-properties-and-structure-of-cerulenin
https://www.benchchem.com/product/b1668410#biochemical-properties-and-structure-of-cerulenin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668410?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

